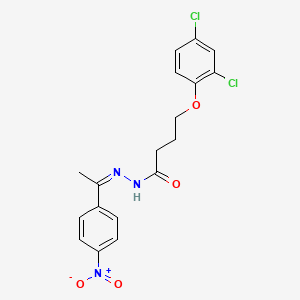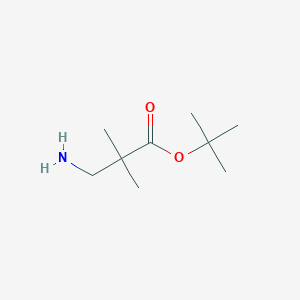
(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(2,4-dichlorophenoxy)-N'-(1-(4-nitrophenyl)ethylidene)butanehydrazide, commonly known as DCNB, is a herbicide that belongs to the family of phenoxy-carboxylic acid herbicides. It is widely used in the agricultural industry to control broadleaf weeds in crops such as soybeans, peanuts, and cotton. Although DCNB has been in use for several decades, there is still ongoing research on its synthesis, mechanism of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Optical Nonlinearity and Limiting Studies
Hydrazones and hydrazides have been investigated for their third-order nonlinear optical properties, showing promise in optical device applications like optical limiters and switches. For example, the study by Naseema et al. (2012) on propane hydrazides explored the nonlinear optical behaviors using Z-scan techniques, revealing significant two-photon absorption properties. These findings suggest potential applications in optical limiting, highlighting the material's ability to protect delicate optical sensors from damage by intense light sources (Naseema et al., 2012).
Photophysical Studies
Hemicyanine dyes, related to hydrazide derivatives in their photophysical behaviors, have been studied in various solvents to understand their photoisomerization and charge transfer processes. Seth et al. (2009) investigated the photophysics of a hemicyanine dye in dioxane-water mixtures and ionic liquids, revealing insights into solvent effects on photoinduced behaviors. This research has implications for designing photostable dyes with specific photochemical and photophysical properties (Seth et al., 2009).
Environmental Applications
Polysilsesquioxanes, another class of compounds related to hydrazides in terms of their potential for modification and application in environmental contexts, have been synthesized for the adsorption of phenolic compounds. Burleigh et al. (2002) synthesized arylene- and ethylene-bridged polysilsesquioxanes, exploring their efficiency in removing phenols from the environment. This research underscores the potential of modified organosilicon compounds in environmental cleanup and pollution control (Burleigh et al., 2002).
Synthesis and Characterization
The synthesis and characterization of new organic compounds are crucial for expanding the applications of hydrazides and related derivatives. Purandara et al. (2019) synthesized and characterized a new organic hydrazide derivative, exploring its crystal structure and nonlinear optical properties. Their research contributes to the development of materials with potential applications in optical limiting due to reverse saturable absorption behaviors (Purandara et al., 2019).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-12(13-4-7-15(8-5-13)23(25)26)21-22-18(24)3-2-10-27-17-9-6-14(19)11-16(17)20/h4-9,11H,2-3,10H2,1H3,(H,22,24)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUDIPFMKDQPP-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)
![3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2611210.png)
![2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2611211.png)

![7-(4-(2-cyclohexylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611214.png)
![2-Chloro-1-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2611217.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2611218.png)

![4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2611221.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2611222.png)


![N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-[(2-Ethylphenyl)methyl]-N-[(4-methoxyoxan-4-yl)methyl]prop-2-enamide](/img/structure/B2611230.png)